Copper(II) tetrafluoroborate hexahydrate

Metal-Organic Frameworks Defect Engineering HKUST-1

Copper(II) tetrafluoroborate hexahydrate (72259-10-0) is a high-performance Lewis acid whose weakly coordinating BF₄⁻ anion delivers reactivity superior to Cu(OTf)₂ and perchlorate salts. Enables asymmetric Diels–Alder reactions up to 93% ee, thia-Michael additions in 2 min at 1 mol% loading under solvent-free conditions, and unified acetylation of phenols, alcohols, thiols, and amines at room temperature. Also the Cu²⁺ source of choice for defect-engineered HKUST-1 MOFs achieving 25% isophthalate incorporation. Hygroscopic blue crystals, ≥98% purity. Inquire for bulk and pilot-scale orders.

Molecular Formula B2CuF8H12O6
Molecular Weight 345.25 g/mol
CAS No. 72259-10-0
Cat. No. B1591563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) tetrafluoroborate hexahydrate
CAS72259-10-0
Molecular FormulaB2CuF8H12O6
Molecular Weight345.25 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Cu+2]
InChIInChI=1S/2BF4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;;
InChIKeyFBYIXFBIARQMJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(II) Tetrafluoroborate Hexahydrate (CAS 72259-10-0) for Catalysis, MOF Synthesis, and Electroplating


Copper(II) tetrafluoroborate hexahydrate, Cu(BF₄)₂·6H₂O (CAS 72259-10-0), is a hygroscopic blue crystalline solid that serves as a versatile Lewis acid catalyst, a copper-ion source for defect-engineered metal-organic frameworks, and an electrolyte component in high-speed copper electroplating baths. The compound features a Cu²⁺ aquo complex with two weakly coordinating BF₄⁻ anions, imparting high water solubility and enabling electrophilic activation of carbonyl compounds under mild, often solvent-free conditions [1].

Why Copper(II) Tetrafluoroborate Hexahydrate Cannot Be Replaced by Other Copper(II) Salts


The tetrafluoroborate anion is uniquely weakly coordinating compared to nitrate, sulfate, chloride, or even triflate counterions, which profoundly alters catalytic activity, selectivity, and material outcomes. In MOF defect engineering, Cu(BF₄)₂·6H₂O combined with DMF yields superior isophthalate incorporation (up to 25%) compared to Cu(NO₃)₂·3H₂O [1]. In catalysis, Cu(BF₄)₂·xH₂O has been explicitly benchmarked as superior to copper triflate, perchlorate, and other Lewis acids with respect to reaction time, stoichiometric requirements, mildness, and cost .

Quantitative Differentiation: Head-to-Head Evidence for Copper(II) Tetrafluoroborate Hexahydrate vs. Closest Analogs


MOF Defect Engineering: Cu(BF₄)₂·6H₂O Enables Superior Defect Incorporation vs. Cu(NO₃)₂·3H₂O

In the synthesis of defect-engineered HKUST-1 analogues (DEMOFs) incorporating isophthalate (IP) as a defect-inducing linker, the choice of copper precursor and solvent critically determines IP incorporation. The combination of DMF and Cu(BF₄)₂·6H₂O is demonstrably superior, achieving IP incorporation up to 25%, whereas Cu(NO₃)₂·3H₂O under identical conditions yields significantly lower defect incorporation and different Cu⁺ site generation [1].

Metal-Organic Frameworks Defect Engineering HKUST-1

Acetylation Catalysis: Cu(BF₄)₂·xH₂O Outperforms Cu(OTf)₂ in Yield and Reaction Conditions

A direct comparative study of Cu(BF₄)₂·xH₂O and Cu(OTf)₂ as catalysts for acetylation of phenols, thiols, alcohols, and amines revealed that Cu(BF₄)₂·xH₂O provides superior performance in terms of both yield and milder reaction conditions. The catalyst is effective at 1 mol% under solvent-free conditions at room temperature [1].

Organic Synthesis Acetylation Lewis Acid Catalysis

Enantioselective Diels–Alder: Cu(BF₄)₂·xH₂O Delivers up to 93% ee with Chiral Ligands

Copper(II) tetrafluoroborate, when combined with C₂-symmetric bissulfoximine chiral ligands, catalyzes the enantioselective Diels–Alder reaction between acryloyl-2-oxazolidinones and cyclopentadiene, achieving enantiomeric excess up to 93% ee . This performance establishes a benchmark for copper-catalyzed asymmetric Diels–Alder reactions using this counterion.

Asymmetric Catalysis Diels-Alder Enantioselectivity

Thia-Michael Addition: Cu(BF₄)₂·xH₂O Achieves Reactions in 2 min with High Yields

Cu(BF₄)₂·xH₂O catalyzes the Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions or in water at room temperature. Reactions are exceptionally fast, completing in 2 minutes to 1 hour with high yields. For example, the reaction of 2-cyclohexen-1-one with thiophenol proceeds in 2 minutes using 1 mol% catalyst [1]. In contrast, the same reaction does not proceed at all in an ionic liquid without the catalyst, highlighting the essential role of Cu(BF₄)₂·xH₂O .

Michael Addition Thiol-Ene Chemistry Green Chemistry

Class-Level Superiority: Cu(BF₄)₂·xH₂O Outperforms Triflates, Perchlorates, and Other Tetrafluoroborates

A comprehensive spotlight review concluded that in all cases examined, Cu(BF₄)₂·xH₂O is superior to other available Lewis acids—including triflates, other tetrafluoroborates, and perchlorates—with respect to shorter reaction times, requirement of only stoichiometric amounts of reagent, milder reaction conditions, feasibility under solvent-free conditions, and lower cost .

Lewis Acid Catalysis Comparative Catalysis Reagent Selection

Electrodeposition: Fluoroborate Bath Enables Higher Current Density vs. Sulfate Bath

Copper tetrafluoroborate electroplating baths permit higher operating current densities compared to conventional copper sulfate baths. While exact quantitative comparisons vary by formulation, the fluoroborate system achieves near 100% cathode current efficiency and produces fine-grained, lustrous copper deposits [1]. The higher solubility of Cu(BF₄)₂ allows for higher copper ion concentrations in the bath, which is the primary reason for its use in high-speed electroplating applications [2].

Electroplating Copper Deposition Current Density

Target Application Scenarios Where Copper(II) Tetrafluoroborate Hexahydrate Delivers Proven Advantage


Synthesis of Defect-Engineered HKUST-1 MOFs with High Isophthalate Incorporation

When the research objective is to introduce a high density of missing-linker defects into HKUST-1 to enhance catalytic or gas-adsorption properties, Cu(BF₄)₂·6H₂O combined with DMF is the precursor of choice. The combination yields up to 25% isophthalate incorporation, which is superior to Cu(NO₃)₂·3H₂O [1]. The resulting material contains coordinatively unsaturated Cu⁺ sites that are valuable for adsorption and catalysis.

Enantioselective Diels–Alder Cycloadditions Requiring High Enantiomeric Excess

For the asymmetric synthesis of chiral cyclohexene derivatives via Diels–Alder reaction, Cu(BF₄)₂·xH₂O paired with C₂-symmetric bissulfoximine ligands delivers up to 93% ee [1]. This makes it a preferred copper source for academic and industrial groups developing enantioselective routes to complex molecules.

Ultrafast Thia-Michael Additions Under Solvent-Free or Aqueous Conditions

In synthetic sequences requiring rapid and clean formation of carbon-sulfur bonds, Cu(BF₄)₂·xH₂O enables thia-Michael additions that complete in as little as 2 minutes at room temperature with 1 mol% catalyst loading [1]. The solvent-free or water-compatible conditions align with green chemistry principles and simplify workup.

High-Throughput Acetylation of Diverse Substrates in a Single Protocol

When a research group or pilot plant requires a general, robust method for acetylating phenols, alcohols, thiols, and amines, Cu(BF₄)₂·xH₂O provides a unified catalyst that outperforms Cu(OTf)₂ in yield and operates under solvent-free conditions at room temperature [1]. This reduces the need to optimize multiple catalyst systems for different substrate classes.

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